molecular formula C19H38 B1238476 cis-2-Methyl-7-octadecene CAS No. 35354-39-3

cis-2-Methyl-7-octadecene

Cat. No.: B1238476
CAS No.: 35354-39-3
M. Wt: 266.5 g/mol
InChI Key: XDBKLFODBADBED-BUHFOSPRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-7-octadecene can be achieved through various organic synthesis methods. One common method involves the hydroboration-oxidation of 2-methyl-1-octadecene . This process typically involves the following steps:

    Hydroboration: The addition of borane (BH3) to the double bond of 2-methyl-1-octadecene to form an organoborane intermediate.

    Oxidation: The oxidation of the organoborane intermediate with hydrogen peroxide (H2O2) in the presence of a base (such as sodium hydroxide, NaOH) to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: cis-2-Methyl-7-octadecene undergoes various chemical reactions, including:

    Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form the corresponding alkane.

    Substitution: The methyl group or the double bond can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Common reducing agents include in the presence of a such as palladium on carbon (Pd/C).

    Substitution: Reagents such as or can be used for substitution reactions.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: The corresponding alkane.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

cis-2-Methyl-7-octadecene has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-2-Methyl-7-octadecene involves its interaction with specific molecular targets and pathways. As a pheromone inhibitor , it interferes with the pheromone signaling pathways in insects, thereby disrupting their mating behavior . The exact molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

cis-2-Methyl-7-octadecene can be compared with other similar compounds such as:

This compound is unique due to its specific cis configuration and the position of the methyl group , which influence its chemical behavior and biological activity .

Properties

CAS No.

35354-39-3

Molecular Formula

C19H38

Molecular Weight

266.5 g/mol

IUPAC Name

(E)-2-methyloctadec-7-ene

InChI

InChI=1S/C19H38/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h13-14,19H,4-12,15-18H2,1-3H3/b14-13+

InChI Key

XDBKLFODBADBED-BUHFOSPRSA-N

Isomeric SMILES

CCCCCCCCCC/C=C/CCCCC(C)C

SMILES

CCCCCCCCCCC=CCCCCC(C)C

Canonical SMILES

CCCCCCCCCCC=CCCCCC(C)C

51050-50-1

Synonyms

2-methyl-7-octadecene
2-methyloctadec-7-ene
2me-Z7-18Hy

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7,8-Epoxy-2-methyloctadecane is economically prepared by a metathesis reaction of 7-methyl-1-octene and 1-dodecene to form 2-methyl-7-octadecene which is then epoxidized to give the desired product.
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Synthesis routes and methods II

Procedure details

In the manner described in Example 4, 110 g. (0.66 mole) of 1-dodecene and 16 g. (0.13 mole) of 7-methyl-1-octene are reacted at a reaction temperature of 100° C. After 21/2 hours and a throughput of 200 ml. of olefin mixture per hour, 8.7% by weight of 2-methyl-7-octadecene is obtained. The extractor contains in this case 26.6 g. of the catalyst described in Example 4.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological activities of cis-2-Methyl-7-octadecene isolated from Adansonia digitata leaf extract?

A: The provided research article primarily focuses on the isolation and identification of this compound alongside two other compounds, D-Limonene and Thunbergol, from Adansonia digitata leaf extract. [] While the study highlights the antioxidant potential of the leaf extract, it does not delve into specific biological activities or mechanistic studies for this compound itself.

Q2: Are there any spectroscopic data available for this compound identified in this study?

A: Unfortunately, the research article does not provide specific spectroscopic data (NMR, FTIR) for the isolated this compound. [] Further research and detailed characterization are needed to elucidate its structural properties comprehensively.

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